molecular formula C31H29N5O6 B1191810 NKP-2235

NKP-2235

Cat. No.: B1191810
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preclinical studies demonstrate its ability to enhance the efficacy of diverse antitumor agents across multiple tumor types . This mechanism aligns with its reported broad-spectrum activity and low cross-resistance with conventional chemotherapeutics .

Properties

Molecular Formula

C31H29N5O6

Appearance

Solid powder

Synonyms

NKP2235; NONE

Origin of Product

United States

Comparison with Similar Compounds

Structural and Pharmacokinetic Properties

Key comparisons are summarized below:

Compound Molecular Formula Molecular Weight LogP Solubility BBB Permeability CYP Inhibition
NKP-2235 Undisclosed Undisclosed N/A Moderate (inferred) Likely high Not reported
Ga(III)-7-chloroquinoline thiosemicarbazone C₁₀H₈ClGaN₄S (inferred) ~370 g/mol (est.) 2.8 (est.) Low (lipophilic) Moderate Not reported
CAS 954239-22-6 C₈H₅F₃N₂ 186.13 2.98 0.196 mg/mL Yes CYP1A2 inhibitor
CAS 20358-06-9 C₇H₅FN₂S 168.19 2.85 0.249 mg/mL Yes CYP1A2 inhibitor

Notes:

  • This compound’s synergism contrasts with standalone cytotoxicity seen in gallium(III) complexes, which exhibit anti-proliferative effects via iron depletion pathways .

Mechanistic and Efficacy Profiles

  • This compound : Synergizes with platinum agents, taxanes, and topoisomerase inhibitors, suggesting a multi-targeted mechanism. Its broad activity spans solid tumors and hematological malignancies .
  • Gallium(III) Complexes : Exhibit potent antimalarial and anticancer activity by targeting ribonucleotide reductase and inducing oxidative stress. However, their clinical utility is restricted by pharmacokinetic challenges (e.g., poor oral bioavailability) .
  • Fluorinated Heterocycles (e.g., CAS 954239-22-6) : High GI absorption and BBB permeability make them candidates for CNS tumors, but CYP1A2 inhibition raises safety concerns .

Preclinical Data Limitations

  • Gallium complexes show nanomolar potency in vitro but face translation barriers due to stability issues .
  • Fluorinated analogs prioritize solubility and bioavailability, yet lack synergistic data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.